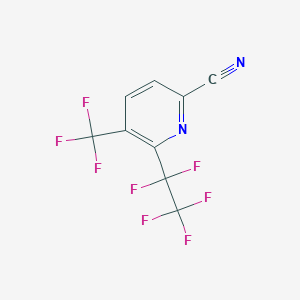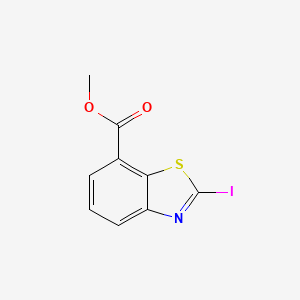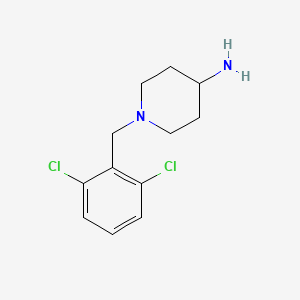
8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4-hydroxy-6-méthylquinoléine-3-carbohydrazide est un dérivé de la quinoléine reconnu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par la présence d'un atome de brome en position 8, d'un groupe hydroxyle en position 4, d'un groupe méthyle en position 6 et d'un groupe carbohydrazide en position 3 du cycle quinoléine. Sa formule moléculaire est C11H10BrN3O2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de 8-Bromo-4-hydroxy-6-méthylquinoléine-3-carbohydrazide implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une méthode courante consiste à bromer la 4-hydroxy-6-méthylquinoléine, suivie de l'introduction du groupe carbohydrazide par une série de réactions impliquant des dérivés de l'hydrazine. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de solvants spécifiques pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour augmenter l'échelle du processus. Cela inclut l'utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de techniques de purification avancées pour obtenir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions : 8-Bromo-4-hydroxy-6-méthylquinoléine-3-carbohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des dérivés de la quinone.
Réduction : L'atome de brome peut être réduit pour former des produits déhalogénés.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courantes :
Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.
Réduction : Réactifs comme le borohydrure de sodium ou l'hydrogénation catalytique.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits :
Oxydation : Dérivés de la quinone.
Réduction : Dérivés de la quinoléine déhalogénés.
Substitution : Dérivés de la quinoléine amino- ou thio-substitués.
4. Applications de la recherche scientifique
8-Bromo-4-hydroxy-6-méthylquinoléine-3-carbohydrazide a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes et de composés hétérocycliques.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et antiviral en raison de sa capacité à interagir avec les macromolécules biologiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris des propriétés anticancéreuses, en induisant la mort cellulaire dans les cellules cancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et de capteurs chimiques.
5. Mécanisme d'action
Le mécanisme d'action de 8-Bromo-4-hydroxy-6-méthylquinoléine-3-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut inhiber l'activité de certaines enzymes, perturber les processus cellulaires et induire l'apoptose dans les cellules cancéreuses. La capacité du composé à générer des espèces réactives de l'oxygène et à interférer avec la synthèse de l'ADN contribue à ses effets biologiques.
Composés similaires :
- 8-Bromo-4-hydroxy-6-méthylquinoléine-3-acide carboxylique
- 4-Hydroxy-6-méthylquinoléine
- 8-Bromoquinoléine
Comparaison : 8-Bromo-4-hydroxy-6-méthylquinoléine-3-carbohydrazide est unique en raison de la présence du groupe carbohydrazide, qui améliore sa réactivité et son activité biologique potentielle par rapport à ses analogues. La combinaison de groupes brome, hydroxyle et carbohydrazide fournit un profil chimique distinct qui peut être exploité pour diverses applications.
Applications De Recherche Scientifique
8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer properties, by inducing cell death in cancer cells.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species and interfere with DNA synthesis contributes to its biological effects.
Comparaison Avec Des Composés Similaires
- 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid
- 4-Hydroxy-6-methylquinoline
- 8-Bromoquinoline
Comparison: 8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which enhances its reactivity and potential biological activity compared to its analogs. The combination of bromine, hydroxyl, and carbohydrazide groups provides a distinct chemical profile that can be exploited for various applications.
Propriétés
Formule moléculaire |
C11H10BrN3O2 |
|---|---|
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
8-bromo-6-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10BrN3O2/c1-5-2-6-9(8(12)3-5)14-4-7(10(6)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
Clé InChI |
RNEOVASBODUFHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3,5-difluorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120523.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12120524.png)






![7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120563.png)


![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine](/img/structure/B12120593.png)


